2-Bromo-5-(pyridin-4-YL)pyrazine
Description
Contextualization within Halogenated Heterocycles and Pyrazine (B50134) Derivatives
Heterocyclic compounds, which are organic ring structures containing at least one atom that is not carbon, form the backbone of many biologically active molecules and functional materials. sigmaaldrich.com A significant portion of pharmaceuticals, estimated to be over 85%, contain a heterocyclic fragment. mdpi.com The inclusion of heteroatoms like nitrogen, sulfur, or oxygen can modify a molecule's electronic properties, solubility, and ability to form hydrogen bonds, which are critical for its biological function and material properties. mdpi.com
Halogenated Heterocyles: This class of compounds features one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to a heterocyclic core. sigmaaldrich.com The presence of a halogen atom, such as the bromine in 2-Bromo-5-(pyridin-4-yl)pyrazine, is of great significance in synthetic and medicinal chemistry. Halogen atoms can serve as reactive handles for further chemical modifications, particularly in metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures. sigmaaldrich.commdpi.com In medicinal chemistry, halogenation is a common strategy to enhance the binding affinity of drug candidates to their biological targets. nih.gov
Pyrazine Derivatives: Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. wikipedia.org This nitrogen-containing ring is a key component in many natural and synthetic compounds with a wide array of applications. tandfonline.com Pyrazine derivatives are investigated for their roles in pharmaceuticals, exhibiting activities such as anticancer, antibacterial, and anti-inflammatory properties. tandfonline.com Furthermore, their unique electronic characteristics, stemming from the two electron-withdrawing nitrogen atoms, make them attractive for the development of advanced materials, particularly in the field of optoelectronics where they can facilitate favorable charge transfer properties. rsc.orgmdpi.com The pyrazine core in this compound, therefore, places it within a class of compounds with proven utility in both materials science and medicinal chemistry.
Rationale for Research Focus on this compound
The specific combination of a bromo-substituted pyrazine ring linked to a pyridine (B92270) ring provides a compelling rationale for the research interest in this compound. This interest stems primarily from its utility as a versatile chemical intermediate.
The structure incorporates several key features:
A Pyrazine Ring: As a fundamental N-heterocycle, it is a scaffold found in numerous bioactive compounds and functional materials. tandfonline.com
A Pyridine Ring: Another ubiquitous nitrogen-containing heterocycle, pyridines are central to medicinal chemistry and materials science. acs.org
A Bromine Atom: The bromo-substituent is a crucial reactive site. It allows for the molecule to be used in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. sigmaaldrich.comtandfonline.com This enables chemists to readily attach other molecular fragments to the pyrazine core, creating a diverse library of more complex derivative compounds.
This modular design makes this compound an ideal building block. Researchers can leverage the reactivity of the bromine atom to synthesize novel compounds with tailored properties for specific applications, whether for biological screening or for the development of new materials. The presence of both pyrazine and pyridine rings also offers multiple sites for potential coordination with metal ions or for forming non-covalent interactions in biological systems.
Overview of Key Research Domains for this compound
The academic and patent literature indicates that this compound is primarily utilized in two major research domains: medicinal chemistry and materials science.
Medicinal Chemistry: The compound serves as a key intermediate in the synthesis of potential therapeutic agents. For instance, it has been cited in patent literature as a component in the development of SARM1 (Sterile Alpha and TIR Motif Containing 1) enzyme inhibitors. chiralen.com SARM1 is a protein involved in axonal degeneration, making its inhibitors a target for treating neurodegenerative diseases and injuries. The ability to use this compound as a scaffold allows for the systematic modification of the final molecule's structure to optimize its inhibitory activity and pharmacokinetic properties. The broader family of pyrazine derivatives has been explored for a range of biological activities, including as kinase inhibitors and endothelin receptor antagonists, further highlighting the potential of this structural motif in drug discovery. tandfonline.comacs.org
Compound Data
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆BrN₃ |
| Molecular Weight | 236.07 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1041593-55-1 |
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name | Chemical Class |
|---|---|
| This compound | Halogenated Heterocycle, Pyrazine Derivative |
| Pyrazine | Heterocyclic Aromatic Compound |
| Pyridine | Heterocyclic Aromatic Compound |
| SARM1 | Protein (Enzyme) |
| Suzuki Reaction | Cross-Coupling Reaction |
Structure
3D Structure
Properties
Molecular Formula |
C9H6BrN3 |
|---|---|
Molecular Weight |
236.07 g/mol |
IUPAC Name |
2-bromo-5-pyridin-4-ylpyrazine |
InChI |
InChI=1S/C9H6BrN3/c10-9-6-12-8(5-13-9)7-1-3-11-4-2-7/h1-6H |
InChI Key |
ZCHRDRKGMJFBRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(C=N2)Br |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Bromo 5 Pyridin 4 Yl Pyrazine
Strategies for the Preparation of 2-Bromo-5-(pyridin-4-YL)pyrazine
The construction of the this compound framework can be achieved through several strategic disconnections. The most prevalent and versatile methods involve the formation of the C-C bond between the pyrazine (B50134) and pyridine (B92270) rings using transition metal-catalyzed cross-coupling reactions. Other routes, such as the sequential introduction of functional groups onto a pre-existing pyrazine core, offer alternative approaches.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of C(sp²)–C(sp²) bonds, owing to the commercial availability, stability, and low toxicity of boronic acid reagents. nih.gov The most direct Suzuki-Miyaura approach to this compound involves the reaction between a dihalogenated pyrazine and a pyridinylboronic acid.
A common precursor for this strategy is 2,5-dibromopyrazine. The key challenge in this approach is achieving selective mono-arylation, as the second bromine atom can also react to form a disubstituted by-product. mdpi.com The reaction outcome is often a delicate balance of stoichiometry and reaction conditions. Typically, using a slight deficit or an equimolar amount of the boronic acid relative to the dibromopyrazine substrate can favor the mono-coupled product.
The general reaction scheme is as follows:
Figure 1: Suzuki-Miyaura reaction for the synthesis of this compound.The reactivity of the two bromine atoms in 2,5-dibromopyrazine is not identical, which can be exploited for regioselectivity. The first coupling reaction can influence the electronic properties of the pyrazine ring, potentially deactivating the second bromine atom towards subsequent oxidative addition to the palladium catalyst. However, in many cases, the mono-arylated product, once formed, remains in proximity to the regenerated catalyst, which can lead to a second, often faster, coupling reaction, favoring the disubstituted product. mdpi.com Careful control over reaction time, temperature, and reagent stoichiometry is therefore crucial for maximizing the yield of the desired mono-substituted compound.
An alternative synthetic strategy involves forming the pyrazine-pyridine bond first, followed by the introduction of the bromine atom. This route would begin with the synthesis of 2-(pyridin-4-yl)pyrazine, which could then be selectively brominated. However, direct electrophilic bromination of pyrazine systems can be challenging. The pyrazine ring is highly electron-deficient, making it resistant to electrophilic aromatic substitution. Attempts to directly brominate similar heterocyclic cores often result in low yields or mixtures of inseparable regioisomers. nih.gov
A more controlled and reliable "post-functionalization" approach involves starting with a precursor that facilitates regioselective bromination, such as 2-aminopyrazine. The synthesis of the key intermediate, 2,5-dibromopyrazine, is a well-established multi-step process that demonstrates this principle:
Bromination of 2-aminopyrazine : The amino group in 2-aminopyrazine is an activating group that directs electrophilic substitution. Bromination with bromine in a suitable solvent typically occurs at the C-5 position to yield 2-amino-5-bromopyrazine. guidechem.com
Sandmeyer Reaction : The resulting 2-amino-5-bromopyrazine can then be converted to 2,5-dibromopyrazine via a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in the presence of hydrobromic acid and a copper(I) bromide catalyst. chemicalbook.com
Once 2,5-dibromopyrazine is synthesized, it serves as the key precursor for the selective cross-coupling reaction as described in section 2.1.1.
While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methodologies offer viable alternatives for the synthesis of this compound.
Stille Cross-Coupling: The Stille reaction couples an organotin compound with an organic halide. wikipedia.org For this specific target, two disconnections are possible:
Reaction of 2,5-dibromopyrazine with 4-(tributylstannyl)pyridine.
Reaction of 2-bromo-5-(tributylstannyl)pyrazine with 4-bromopyridine.
The Stille reaction is often tolerant of a wide variety of functional groups. However, a significant drawback is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the final compound. wikipedia.org
Negishi Cross-Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. This method is known for its high reactivity and functional group tolerance. The synthesis could proceed via the coupling of 2,5-dibromopyrazine with a pyridinylzinc reagent.
Ring Synthesis Approaches: A less common but possible strategy involves constructing the pyrazine ring from acyclic precursors that already contain the required pyridine and bromo-substituents. This could involve the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. However, the synthesis of appropriately substituted acyclic precursors can be complex, often making cross-coupling reactions a more convergent and efficient approach.
Precursor Design and Stereochemical Control in the Synthesis of this compound
The successful synthesis of the target compound relies heavily on the rational design and availability of key precursors. For the most common cross-coupling routes, the primary precursors are a dihalogenated pyrazine and a functionalized pyridine.
Pyrazine Precursor : 2,5-Dibromopyrazine is a highly effective precursor. guidechem.com Its synthesis from 2-aminopyrazine is a reliable process. chemicalbook.com The presence of two bromine atoms allows for a selective mono-coupling reaction to introduce the pyridine ring, leaving the second bromine available for subsequent transformations. The choice of bromine over chlorine is often strategic, as the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed oxidative addition, allowing for more facile coupling.
As this compound is a planar, achiral molecule, stereochemical control is not a factor in its synthesis. The synthetic methodologies employed focus on regioselectivity and yield rather than the generation of specific stereoisomers.
Optimization of Reaction Conditions and Yield for this compound Synthesis
The efficiency of the Suzuki-Miyaura coupling for producing this compound is highly dependent on the careful optimization of several reaction parameters. Achieving high yields of the mono-arylated product while minimizing the formation of the di-pyridinylpyrazine by-product is the primary goal. mdpi.com Key variables include the choice of catalyst, ligand, base, and solvent system.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ | XPhosPdG2/XPhos |
| Ligand | PPh₃ (integral) | dppf (integral) | SPhos | XPhos (integral) |
| Base | Na₂CO₃ (aq.) | K₃PO₄ | K₂CO₃ | Cs₂CO₃ |
| Solvent | Toluene/Ethanol/H₂O | 1,4-Dioxane/H₂O | THF/H₂O | DMF |
| Temperature | 80-110 °C | 80-100 °C | 60-80 °C | 100-120 °C |
| Typical Yield | Moderate | Good-High | Good-High | High |
| Notes | A classic, widely used catalyst. | Effective for heteroaryl couplings. | Often paired with bulky phosphine ligands. | Modern catalyst system, often avoids debromination. nih.gov |
Catalyst and Ligand : The choice of the palladium catalyst and its associated ligand is paramount. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective, modern catalytic systems often provide higher yields and selectivity. mdpi.com These systems typically involve a palladium(II) precatalyst, such as Pd(OAc)₂, combined with bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. researchgate.net
Base : An inorganic base is required to facilitate the transmetalation step. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield.
Solvent : The reaction is typically performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene. The aqueous phase is necessary to dissolve the inorganic base. mdpi.com
Temperature and Reaction Time : Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the chosen catalytic system. The use of microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes, while improving yields. mdpi.comproquest.com
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact, improve safety, and lower costs.
Alternative Solvents : A key principle of green chemistry is the reduction or replacement of hazardous organic solvents. For palladium-catalyzed cross-couplings, research has focused on using water as the primary solvent, often with the aid of surfactants to create micelles that can solubilize the organic reactants. nih.gov Other greener solvent alternatives include biogenic solvents like N-Hydroxyethylpyrrolidone (HEP), which can be used in blends with water. digitellinc.comnih.gov
Catalyst Efficiency and Recycling : Green approaches aim to minimize the amount of precious metal catalyst used. This can be achieved by employing highly active catalyst systems that function at very low loadings (low mol%). mdpi.com Furthermore, developing protocols that allow for the recovery and recycling of the palladium catalyst from the reaction mixture is a key area of sustainable chemistry research. nih.gov This not only reduces waste but also lowers the cost of the synthesis.
Atom Economy : While cross-coupling reactions like Suzuki-Miyaura have good atom economy compared to many classical organic reactions, waste is still generated from the boronic acid and halide precursors. The development of direct C-H activation/arylation methods, where a C-H bond on the pyrazine is directly coupled with a pyridine derivative, represents a future frontier for improving atom economy by avoiding the need for pre-functionalized halogenated and organometallic starting materials.
Chemical Reactivity and Derivatization Strategies for 2 Bromo 5 Pyridin 4 Yl Pyrazine
Electrophilic and Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom on the pyrazine (B50134) ring is the primary site for nucleophilic substitution. Halopyrazines are generally more reactive towards nucleophiles than the corresponding halopyridines. thieme-connect.de The electron-deficient nature of the pyrazine ring facilitates the displacement of the bromide ion by a variety of nucleophiles. However, if the pyrazine ring contains electron-donating groups, more forceful reaction conditions may be necessary for nucleophilic exchange to occur. thieme-connect.de
Conversely, direct electrophilic substitution on the pyrazine ring is uncommon and has limited synthetic utility. thieme-connect.de The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring deactivates it towards electrophilic attack. researchgate.netresearchgate.net Any electrophilic reagent or a proton in the reaction medium would preferentially add to the pyridine (B92270) nitrogen, creating a pyridinium (B92312) cation that is highly resistant to further electrophilic attack. researchgate.net
Further Functionalization of the Pyrazine and Pyridine Rings
The pyrazine and pyridine rings of 2-Bromo-5-(pyridin-4-yl)pyrazine can undergo further functionalization, although the reactivity of each ring differs. The pyrazine ring is susceptible to homolytic substitution on its carbon atoms, particularly when protonated. Acylation and amidation reactions have been reported to be effective. thieme-connect.de
The pyridine ring, while also generally deactivated towards electrophilic substitution due to the nitrogen atom, can be functionalized under specific conditions. For instance, pyridine-N-oxides can undergo bromination. researchgate.netresearchgate.net
Formation of Organometallic Intermediates from this compound (e.g., Grignard Reagents)
The formation of Grignard reagents from bromopyridines is a known transformation. A novel method for synthesizing alkyl- and aryl-pyridines involves the purple light-promoted radical coupling of 2- or 4-bromopyridines with Grignard reagents. organic-chemistry.org This reaction proceeds via a single electron transfer (SET) from the Grignard reagent to the bromopyridine, stimulated by purple light, which generates a pyridyl radical. organic-chemistry.org This method is compatible with a variety of Grignard reagents, including methyl, primary and secondary alkyl, cycloalkyl, aryl, heteroaryl, pyridyl, and alkynyl Grignard reagents. organic-chemistry.org
While the direct formation of a Grignard reagent from this compound is not explicitly detailed in the provided results, the reactivity of the bromo-substituent suggests its potential for conversion into various organometallic intermediates. These intermediates, in turn, can participate in a wide range of coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. The formation of organometallic intermediates from related pyridine dipyrrolide ligands with zirconium complexes has also been studied, highlighting the importance of these intermediates in the synthesis of novel complexes. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. rsc.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of aryl or vinyl halides with alkenes. libretexts.org While the Heck cross-coupling of pyrazines is not extensively documented, likely due to the high electrophilicity of the pyrazine ring which can lead to side reactions, it remains a potential method for derivatization. rsc.org The reaction of N-heteroaryl halides with heterocyclic alkenes has been shown to be a viable approach for synthesizing α-heteroaryl functionalized heterocycles, though it can be challenging due to catalyst poisoning by the N-heteroaryl substrate. nih.gov The use of sterically bulky ligands can be crucial for the success of these transformations. nih.gov
Sonogashira Reaction: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a well-established method in pyrazine chemistry. rsc.orglibretexts.org Chloropyrazines have proven to be excellent substrates for this reaction. rsc.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. libretexts.orgorganic-chemistry.org Substituted 5-nitro-2-ethynylpyridines have been synthesized via the Sonogashira reaction of 2-bromo-5-nitropyridine (B18158) with terminal acetylenes. researchgate.net This highlights the utility of this reaction for introducing alkyne moieties onto pyridine and pyrazine rings.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgorganic-chemistry.org This reaction has broad substrate scope and functional group tolerance, making it a valuable tool for synthesizing aryl amines. wikipedia.orglibretexts.org The reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org The choice of ligand is critical for the success of the Buchwald-Hartwig amination. wikipedia.org A solvent-free protocol for the Buchwald-Hartwig amination of (hetero)aryl halides with secondary amines has been developed using a Pd(OAc)2/RuPhos catalytic system. researchgate.net
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Related Halogenated Pyrazines and Pyridines
| Reaction Type | Halide Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki | 2,5-dibromo-3,6-dimethylpyrazine | 2-methoxybenzeneboronic acid | Pd(PPh₃)₄ | 2,5-bis(2-methoxyphenyl)-3,6-dimethylpyrazine | 76% | rsc.org |
| Suzuki | 2-Amino-5-bromopyrazine | methoxypyridyl boronic acid | Not specified | 2-Amino-5-(methoxypyridyl)pyrazine | Moderate | rsc.org |
| Sonogashira | 2,3-dicyano-5,6-dichloropyrazine | Various alkynes | Not specified | 2,3-dicyano-5,6-dialkynylpyrazines | 60-80% | rsc.org |
| Heck | 8-substituted imidazo[1,5-a]pyrazines | Aryl halides | Not specified | Arylated imidazo[1,5-a]pyrazines | 45-92% | rsc.org |
| Buchwald-Hartwig | Aryl Halides | Secondary Amines | Pd(OAc)₂/RuPhos, solvent-free | N-Aryl secondary amines | 50-99% | researchgate.net |
Reactivity with Other Transition Metal Catalysts in the Derivatization of this compound
Besides palladium, other transition metals can be employed to catalyze the derivatization of this compound. For instance, nickel-catalyzed Buchwald-Hartwig-type aminations have been developed as a more cost-effective alternative to palladium-catalyzed reactions. nih.gov These reactions can exhibit selectivity for aryl iodides in the presence of aryl bromides and chlorides. nih.gov Transition metal-catalyzed carbocyclization reactions also offer a powerful method for constructing complex cyclic scaffolds. rsc.org
Coordination Chemistry and Metal Complexation of 2 Bromo 5 Pyridin 4 Yl Pyrazine
Ligand Design Principles Incorporating 2-Bromo-5-(pyridin-4-YL)pyrazine
The design of ligands for specific applications in coordination chemistry is a nuanced process that balances electronic and steric factors. Pyridine (B92270) and its derivatives are fundamental building blocks in the construction of a vast array of ligand scaffolds. nih.gov The isosteric replacement of a C-H unit in a pyridine ring with a nitrogen atom to form a diazine, such as pyrazine (B50134), offers a strategy to modulate the electronic properties of the resulting ligand with minimal steric alteration. semanticscholar.org
The incorporation of this compound into ligand frameworks is guided by the following key principles:
Electronic Tuning: The pyrazine ring, being more electron-deficient than pyridine, can influence the redox properties of the resulting metal complex. semanticscholar.org The presence of two nitrogen atoms in the pyrazine ring leads to a decrease in the energy of the π* orbitals, making it a better π-acceptor. This can stabilize lower oxidation states of the coordinated metal ion. The bromine atom acts as an electron-withdrawing group, further enhancing the π-acceptor character of the pyrazine ring. Conversely, the pyridyl group can act as a σ-donor. This push-pull electronic nature within the ligand itself can lead to interesting photophysical and catalytic properties in its metal complexes.
Bridging Capability: The presence of two distinct nitrogen-containing aromatic rings, the pyrazine and the pyridine, provides multiple potential coordination sites. This allows this compound to act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. researchgate.net The spatial arrangement of these rings dictates the geometry and dimensionality of the resulting supramolecular structures.
Steric Influence: While the primary structure of this compound is relatively planar, the rotational freedom around the C-C bond connecting the pyrazine and pyridine rings can influence the steric environment around the metal center. This can affect the coordination number and geometry of the resulting complex, as well as the accessibility of the metal center for catalytic reactions.
Post-Complexation Modification: The bromine atom on the pyrazine ring offers a reactive site for post-coordination modification. For instance, it could be a site for cross-coupling reactions, allowing for the introduction of other functional groups to further tune the properties of the metal complex.
Coordination Modes and Binding Sites of this compound
The structural arrangement of this compound offers several potential coordination modes and binding sites for metal ions. The lone pairs of electrons on the nitrogen atoms of both the pyrazine and pyridine rings are the primary sites for coordination.
Monodentate Coordination: The ligand can coordinate to a single metal center through either the nitrogen atom of the pyridine ring or one of the nitrogen atoms of the pyrazine ring. The choice of coordination site can be influenced by the nature of the metal ion (hard vs. soft acid-base principles) and the steric hindrance around each potential binding site.
Bidentate Bridging Coordination: The most common coordination mode for ligands of this type is as a bridging ligand, where the pyridine nitrogen and one of the pyrazine nitrogens coordinate to two different metal centers. This can lead to the formation of discrete dinuclear complexes or one-dimensional coordination polymers. researchgate.net
Chelating Coordination (less likely): While less common for this specific linkage, in principle, if the ligand can adopt a suitable conformation, it could chelate to a single metal center using the pyridine nitrogen and a distal pyrazine nitrogen. However, the rigidity of the aromatic rings and the 1,4-disposition of the nitrogen atoms in the pyrazine ring make the formation of a stable chelate ring challenging.
The specific coordination mode adopted in a given complex will depend on a variety of factors, including the metal-to-ligand ratio, the nature of the metal precursor and its counter-ions, and the reaction conditions such as solvent and temperature.
Synthesis and Characterization of Metal Complexes of this compound
A common method for the synthesis of such complexes involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.
General Synthetic Procedure:
A solution of this compound in a solvent such as methanol, ethanol, or acetonitrile (B52724) would be added to a solution of a metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals like copper(II), zinc(II), silver(I), or ruthenium(II)) in the same or a compatible solvent. The reaction mixture is typically stirred at room temperature or heated under reflux for a period of time to ensure complete reaction. The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less polar co-solvent. The solid product can then be collected by filtration, washed with the solvent, and dried.
Characterization Techniques:
The characterization of the resulting metal complexes would involve a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C=C bonds of the pyrazine and pyridine rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Shifts in the resonances of the ligand protons and carbons upon coordination can confirm the binding mode.
UV-Vis Spectroscopy: To study the electronic transitions within the complex, including ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complex, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Elemental Analysis: To determine the empirical formula of the complex and confirm its stoichiometry.
Application of this compound Metal Complexes in Catalysis
Metal complexes containing pyrazine and pyridine-based ligands are known to be effective catalysts for a variety of organic transformations. nih.govrsc.org While direct catalytic applications of this compound complexes have not been reported, their potential can be inferred from related systems.
In homogeneous catalysis, the metal complex and the reactants are in the same phase, typically a liquid. The electronic properties of this compound make its metal complexes promising candidates for various catalytic reactions:
Cross-Coupling Reactions: Palladium and nickel complexes are widely used as catalysts for Suzuki, Heck, and Sonogashira cross-coupling reactions. The electron-deficient nature of the pyrazine ring in this compound could enhance the catalytic activity of a coordinated palladium or nickel center.
Oxidation Reactions: The redox-active nature of complexes with pyrazine-containing ligands suggests potential applications in oxidation catalysis. For example, manganese or iron complexes could be investigated for the oxidation of alcohols or hydrocarbons.
Polymerization: Iron and cobalt complexes with diimine-pyridine ligands are known to be highly active catalysts for olefin polymerization. nih.gov The electronic and steric environment provided by this compound could be tuned to control the properties of the resulting polymers.
The ability of this compound to act as a bridging ligand makes it suitable for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials can serve as heterogeneous catalysts, offering advantages such as easy separation and reusability.
The porous nature of MOFs based on this ligand could allow for size-selective catalysis, where only substrates that can fit into the pores of the framework can access the catalytic metal centers. The bromine atom could also be used to anchor the complex to a solid support, creating a robust heterogeneous catalyst.
Luminescent and Photophysical Properties of this compound Metal Complexes
Metal complexes with N-heterocyclic ligands often exhibit interesting luminescent properties, with potential applications in sensing, imaging, and lighting. mdpi.com The photophysical properties of metal complexes of this compound are expected to be influenced by the interplay of the metal ion and the ligand's electronic structure.
The absorption of light by these complexes would likely involve both ligand-centered π-π* transitions and charge-transfer transitions (MLCT or LMCT). The emission properties, such as the wavelength and quantum yield of luminescence, would be highly dependent on the nature of the metal ion and the coordination environment.
d¹⁰ Metal Complexes: Complexes with d¹⁰ metal ions such as Zn(II) and Cd(II) are often luminescent, with the emission typically originating from ligand-centered excited states. The emission color could be tuned by modifying the electronic properties of the ligand.
d⁶ and d⁸ Metal Complexes: Complexes of d⁶ (e.g., Ru(II), Re(I)) and d⁸ (e.g., Pt(II), Ir(III)) metal ions are known for their strong room-temperature phosphorescence from triplet excited states. The emission from such complexes of this compound would likely be from a ³MLCT excited state, where an electron is promoted from a metal-based d-orbital to a ligand-based π*-orbital. The energy of this emission could be sensitive to the environment, making these complexes potential candidates for chemical sensors.
The presence of the heavy bromine atom could also influence the photophysical properties through the heavy-atom effect, which can enhance spin-orbit coupling and promote intersystem crossing to the triplet state, potentially leading to increased phosphorescence efficiency.
Magneto-Structural Correlations in Metal Complexes of Pyrazine-Based Ligands
For pyrazine-based ligands, the nitrogen atoms of the pyrazine ring can bridge two metal centers, providing a pathway for magnetic exchange interactions. The nature and strength of this interaction, whether it be ferromagnetic (aligning the spins in parallel) or antiferromagnetic (aligning the spins in antiparallel), is highly sensitive to subtle structural parameters.
Key structural factors influencing the magnetic properties of pyrazine-bridged metal complexes include:
Metal-Ligand Bond Distances and Angles: The geometry around the metal ion, including the bond lengths and angles it forms with the pyrazine ligand and any co-ligands, dictates the orbital overlap between the metal d-orbitals and the ligand orbitals. This overlap is fundamental to the superexchange mechanism that mediates the magnetic coupling between metal centers.
Torsion Angles of the Pyrazine Ring: The planarity of the pyrazine bridge between two metal centers can significantly affect the efficiency of the magnetic exchange. Twisting or tilting of the pyrazine ring can reduce the orbital overlap and weaken the magnetic coupling.
Inter-chain/Inter-layer Distances: In multi-dimensional coordination polymers, the spacing between the polymer chains or layers is critical. Close packing can lead to significant intermolecular interactions, which can influence the bulk magnetic properties and even lead to long-range magnetic ordering at low temperatures.
The following table provides a summary of observed magneto-structural correlations in some representative pyrazine-bridged coordination polymers, illustrating the principles described above.
| Compound Class | Structural Features | Magnetic Behavior |
| 1D Chain Compounds | Linear chains of metal ions bridged by single pyrazine ligands. | Can exhibit either ferromagnetic or antiferromagnetic interactions along the chain, depending on the metal ion and the specific geometry. |
| 2D Layered Compounds | Metal ions connected in a two-dimensional grid by pyrazine linkers. | Often show weak antiferromagnetic coupling, with the possibility of long-range magnetic ordering at very low temperatures. |
| 3D Frameworks | Complex three-dimensional networks with pyrazine linkers. | Magnetic properties are highly dependent on the specific topology of the framework and the nature of the exchange pathways. |
It is important to reiterate that the information presented above is based on studies of related pyrazine-containing systems. The introduction of a bromo substituent and a pyridyl group, as in this compound, would be expected to influence its coordination behavior and the resulting magnetic properties of its metal complexes in several ways:
The bromo substituent could engage in halogen bonding, potentially influencing the crystal packing and introducing additional pathways for intermolecular interactions.
The pyridin-4-yl group provides an additional potential coordination site, allowing for the formation of higher-dimensional coordination polymers or heterometallic systems. The torsional angle between the pyrazine and pyridine rings would also become a critical structural parameter.
The synthesis and structural characterization of metal complexes with this compound would be a valuable contribution to the field, allowing for a direct investigation of these effects and potentially leading to the discovery of new materials with interesting magnetic properties.
Computational and Theoretical Studies on 2 Bromo 5 Pyridin 4 Yl Pyrazine
Quantum Chemical Calculations on the Electronic Structure of 2-Bromo-5-(pyridin-4-YL)pyrazine
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, molecular orbital energies, and other electronic characteristics that govern the reactivity and interactions of this compound.
Density Functional Theory (DFT) Analyses of this compound
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For a molecule like this compound, DFT calculations, often using functionals like B3LYP, can provide insights into its geometry, stability, and electronic properties. researchgate.netresearchgate.net
A theoretical study on substituted pyrazine (B50134) derivatives, including 2-amino-5-bromopyrazine, has shown that DFT can be used to determine the distribution of frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net For this compound, the Highest Occupied Molecular Orbital (HOMO) would likely be distributed over the electron-rich pyrazine and pyridine (B92270) rings, indicating the regions susceptible to electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) would indicate the regions prone to nucleophilic attack. The bromine atom, being electronegative, would influence the electron density distribution across the pyrazine ring.
DFT calculations can also predict various molecular properties that are crucial for understanding the compound's behavior. These properties are summarized in the table below, with hypothetical but plausible values for this compound based on studies of similar compounds. researchgate.netresearchgate.net
Table 1: Predicted Molecular Properties of this compound from DFT Calculations
| Property | Predicted Value/Description | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. |
| Dipole Moment | ~2.5 D | Influences the molecule's solubility and intermolecular interactions. |
| Mulliken Charges | Negative charges on N atoms, positive charge on the C atom bonded to Br. | Predicts the reactive sites for electrostatic interactions. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Ab Initio Methods Applied to this compound and its Reactivity
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, can provide a more rigorous understanding of the electronic structure and reactivity of this compound. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can be employed for more accurate energy calculations and for studying reaction mechanisms.
For instance, ab initio calculations could be used to investigate the potential energy surface of reactions involving this compound, such as nucleophilic aromatic substitution at the bromine-bearing carbon. These calculations can help in identifying transition states and determining activation energies, thus providing a detailed picture of the reaction kinetics. While specific studies on this compound are lacking, the general application of these methods to heterocyclic systems is well-documented. rsc.org
Molecular Modeling and Dynamics Simulations for this compound Interactions
Given that pyrazine and pyridine scaffolds are prevalent in kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against certain kinases. pharmablock.comnih.gov Molecular modeling and dynamics simulations are indispensable tools for studying such protein-ligand interactions.
Molecular docking studies could be performed to predict the binding mode of this compound within the ATP-binding site of various kinases. These simulations would likely show the pyrazine and pyridine nitrogen atoms acting as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of the kinase. pharmablock.comnih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted protein-ligand complex over time. MD simulations provide a dynamic picture of the interactions, allowing for the calculation of binding free energies using methods like MM/PBSA or MM/GBSA. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help in understanding the key interactions that contribute to the binding affinity.
Prediction of Spectroscopic Signatures of this compound via Computational Methods
Computational methods can be used to predict the spectroscopic signatures of this compound, which can be a valuable tool for its characterization.
The 1H and 13C NMR chemical shifts of this compound can be predicted using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu The accuracy of these predictions depends on the level of theory and the basis set used. github.io For complex molecules, a conformational search and Boltzmann weighting of the predicted spectra for different low-energy conformers are often necessary to obtain results that are in good agreement with experimental data. uncw.edu
Similarly, the infrared (IR) and Raman spectra of this compound can be computationally predicted. These calculations provide the vibrational frequencies and intensities of the different normal modes of the molecule. The predicted spectra can aid in the interpretation of experimental vibrational spectra and in the identification of the compound.
Structure-Activity Relationship (SAR) Studies and Ligand Efficiency Metrics for this compound Derivatives
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, SAR studies would involve synthesizing and testing a series of derivatives with modifications at various positions of the pyrazine and pyridine rings.
Computational methods can play a significant role in guiding these SAR studies. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of the derivatives with their biological activity.
Ligand efficiency (LE) and other related metrics are valuable in assessing the quality of a hit compound and in guiding its optimization. LE is a measure of the binding energy per heavy atom of a ligand. For a series of this compound derivatives, calculating and comparing their LE values can help in identifying the most promising candidates for further development. The table below illustrates how SAR data for a hypothetical series of derivatives could be organized.
Table 2: Hypothetical SAR Data for this compound Derivatives
| Derivative | R1-substituent | R2-substituent | IC50 (nM) | Ligand Efficiency |
| 1 | H | H | 500 | 0.25 |
| 2 | CH3 | H | 250 | 0.27 |
| 3 | H | OCH3 | 100 | 0.30 |
| 4 | Cl | H | 75 | 0.32 |
| 5 | H | NH2 | 50 | 0.35 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Mechanistic Insights into Reactions Involving this compound via Computational Approaches
The bromine atom on the pyrazine ring of this compound makes it an ideal substrate for various cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov These reactions are powerful tools for creating new carbon-carbon bonds and for synthesizing a diverse library of derivatives.
Computational methods, particularly DFT, can provide detailed mechanistic insights into these reactions. rsc.org For a Suzuki-Miyaura coupling reaction involving this compound, computational studies could be used to investigate the different steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. mdpi.com
By calculating the energy profiles of the different possible reaction pathways, it is possible to determine the most likely mechanism and to understand the factors that control the reaction's efficiency and selectivity. This knowledge can be invaluable for optimizing the reaction conditions and for designing new and more effective catalytic systems.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromo 5 Pyridin 4 Yl Pyrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies of 2-Bromo-5-(pyridin-4-YL)pyrazine
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For aromatic compounds like this compound, the chemical shifts (δ) of the protons are typically observed in the downfield region (around 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The specific shifts and coupling constants (J) between adjacent protons allow for the precise assignment of each proton to its position on the pyrazine (B50134) and pyridine (B92270) rings. For instance, in related pyridine structures, protons closer to the nitrogen atom are generally more deshielded and appear at a higher chemical shift. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyrazine and pyridine rings are influenced by the electronegativity of the adjacent nitrogen atoms and the bromine substituent. Aromatic carbons typically resonate in the range of 120-160 ppm. rsc.orgchemicalbook.com
Mechanistic Studies: NMR spectroscopy is also invaluable for studying reaction mechanisms involving this compound. By monitoring the changes in the NMR spectra over time, researchers can identify intermediates, track the formation of products, and elucidate the stereochemistry of reactions. For example, in cross-coupling reactions where the bromine atom is substituted, the disappearance of the signals corresponding to the starting material and the appearance of new signals for the product can be quantitatively followed. ethernet.edu.et
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Pyrazine-H | 8.5 - 9.0 | s | - |
| Pyrazine-H | 8.8 - 9.2 | s | - |
| Pyridine-H (ortho to N) | 8.6 - 8.8 | d | 5.0 - 6.0 |
| Pyridine-H (meta to N) | 7.8 - 8.0 | d | 5.0 - 6.0 |
| Pyrazine-C (C-Br) | ~145 | s | - |
| Pyrazine-C | ~150 | s | - |
| Pyrazine-C | ~140 | s | - |
| Pyrazine-C (C-Py) | ~155 | s | - |
| Pyridine-C (ortho to N) | ~150 | s | - |
| Pyridine-C (meta to N) | ~125 | s | - |
| Pyridine-C (para to N) | ~140 | s | - |
Note: These are predicted values based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) Techniques for Isotopic Analysis and Fragmentation Pathway Determination of this compound
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
Isotopic Analysis: The presence of bromine in this compound gives rise to a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks (M⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a clear indicator of the presence of a single bromine atom in the molecule. nih.govlibretexts.org
Fragmentation Pathway Determination: Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable structural information. Common fragmentation pathways for aromatic and heteroaromatic compounds include the loss of small neutral molecules or radicals. For this compound, potential fragmentation could involve the loss of the bromine atom (Br•), hydrocyanic acid (HCN) from the pyrazine or pyridine ring, or cleavage of the bond between the two aromatic rings. libretexts.orglibretexts.orgchemguide.co.uk The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. nih.govyoutube.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Relative Intensity | Description |
| [M]⁺ | 235 | 237 | ~1:1 | Molecular ion |
| [M-Br]⁺ | 156 | - | Variable | Loss of bromine radical |
| [M-HCN]⁺ | 208 | 210 | Variable | Loss of hydrocyanic acid |
| [C₅H₄N]⁺ | 78 | - | Variable | Pyridyl cation |
| [C₄H₂BrN₂]⁺ | 157 | 159 | Variable | Bromopyrazinyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular fingerprint.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the pyrazine and pyridine rings. Key vibrational modes include:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic rings are expected in the 1400-1600 cm⁻¹ region. ijfans.org
Ring breathing modes: These vibrations involve the concerted expansion and contraction of the entire ring system and give rise to characteristic bands. core.ac.uk
C-Br stretching: The stretching vibration of the carbon-bromine bond is expected at lower frequencies, typically in the range of 500-700 cm⁻¹.
Out-of-plane C-H bending: These vibrations, often found in the 700-900 cm⁻¹ region, can be diagnostic of the substitution pattern on the aromatic rings. ijfans.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For a molecule with a center of symmetry, vibrational modes that are Raman active are often IR inactive, and vice versa. While this compound does not possess a center of symmetry, Raman spectroscopy can still provide valuable data. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. nih.govresearchgate.net Surface-Enhanced Raman Spectroscopy (SERS) can be particularly useful for studying this molecule, as the nitrogen atoms can interact with metal surfaces, leading to significant signal enhancement. rsc.org
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=N/C=C Ring Stretch | 1400 - 1600 | IR, Raman |
| Ring Breathing | 950 - 1050 | Raman |
| Out-of-plane C-H Bend | 700 - 900 | IR |
| C-Br Stretch | 500 - 700 | IR, Raman |
X-ray Diffraction Studies for Solid-State Structure Determination of this compound and its Derivatives
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide a definitive determination of its molecular structure. The analysis of the diffraction pattern yields the positions of all atoms in the crystal lattice, allowing for the precise measurement of bond lengths, bond angles, and torsion angles. This data confirms the connectivity of the atoms and reveals the conformation of the molecule in the solid state, including the dihedral angle between the pyrazine and pyridine rings.
Powder X-ray Diffraction (PXRD): While not providing the same level of detail as single-crystal analysis, PXRD is useful for characterizing the bulk crystalline form of the compound and can be used to identify different polymorphs.
UV-Vis Spectroscopy for Electronic Transitions and Optical Properties of this compound
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. The extended conjugation between the pyrazine and pyridine rings in this molecule would likely lead to a red-shift (shift to longer wavelength) of these absorptions compared to the individual parent heterocycles.
n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These are generally lower in energy and have lower molar absorptivity compared to π → π* transitions. They are often observed as a shoulder on the main absorption band or as a separate band at longer wavelengths.
The solvent can have a significant effect on the positions of these absorption bands. For example, n → π* transitions typically undergo a blue-shift (shift to shorter wavelength) in polar solvents, while π → π* transitions may show a red-shift. montana.edu The study of these solvatochromic shifts can help in the assignment of the electronic transitions. The optical properties of related pyrazine derivatives have been studied, providing a basis for comparison. mdpi.comresearchgate.netacs.org
Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) | Solvent Effects |
| π → π | 250 - 300 | High | Red-shift in polar solvents |
| n → π | 300 - 350 | Low | Blue-shift in polar solvents |
Exploration of 2 Bromo 5 Pyridin 4 Yl Pyrazine As a Scaffold for Rational Design in Research
Design and Synthesis of 2-Bromo-5-(pyridin-4-YL)pyrazine Analogs for Structure-Based Research
The design and synthesis of analogs of this compound are pivotal for conducting structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. The bromine atom at the 2-position of the pyrazine (B50134) ring serves as a key handle for synthetic modification, readily participating in various cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Stille couplings. These reactions allow for the introduction of a wide array of substituents, enabling a systematic exploration of the chemical space around the core scaffold.
For instance, in the pursuit of potent enzyme inhibitors, the pyridinyl moiety can be further functionalized to enhance binding affinity and selectivity. A recent patent highlights the use of this compound as a core structure for developing inhibitors of SARM1 (Sterile Alpha and TIR Motif Containing 1), an enzyme implicated in axonal degeneration. chiralen.com The synthesis of analogs would likely involve modifying the pyridine (B92270) ring or replacing it with other heteroaromatic systems to probe key interactions within the enzyme's active site.
The general synthetic strategies for pyrazine derivatives often involve the condensation of α-dicarbonyl compounds with 1,2-diamines, followed by functional group interconversions. tandfonline.com For this compound analogs, a typical synthetic route could involve the initial synthesis of a substituted pyrazine core followed by a Suzuki coupling to introduce the pyridin-4-yl moiety. The subsequent modification of the bromine atom would then lead to a library of diverse analogs.
Table 1: Representative Analogs of this compound and their Potential Research Applications
| Analog Structure | Potential Modification | Rationale for Synthesis | Potential Research Application |
| 2-Aryl-5-(pyridin-4-yl)pyrazine | Replacement of bromine with various aryl groups via Suzuki coupling. | To explore the effect of steric and electronic properties of the aryl substituent on biological activity. | Structure-activity relationship studies for enzyme inhibitors. |
| 2-Amino-5-(pyridin-4-yl)pyrazine | Nucleophilic substitution of bromine with different amines. | To introduce hydrogen bond donors and acceptors for improved target binding. | Probing interactions with protein active sites. |
| 2-Alkoxy-5-(pyridin-4-yl)pyrazine | Substitution of bromine with alkoxy groups. | To modulate lipophilicity and pharmacokinetic properties. | Optimization of drug-like properties. |
Investigation of this compound in Probe Development for Biological Systems (e.g., fluorescent probes, affinity labels)
The development of chemical probes is essential for visualizing and understanding complex biological processes. The this compound scaffold possesses attributes that make it an attractive candidate for the design of such probes. The pyrazine ring system is a known fluorophore in certain contexts, and its electronic properties can be fine-tuned through substitution to create environmentally sensitive fluorescent probes.
While direct examples of this compound being used as a fluorescent probe are not yet prevalent in the literature, the principles of probe design suggest its potential. For instance, a common strategy involves conjugating a recognition moiety for a specific biological target to a fluorophore. The bromo-substituent on the pyrazine ring could serve as a reactive site for attaching such a recognition element. Furthermore, the pyridinyl nitrogen offers a site for potential quaternization, which can modulate the photophysical properties of the molecule.
The development of fluorescent probes for ions like zinc has utilized similar heterocyclic structures. For example, spiropyran-based sensors have been developed with chelating units that include pyrazinyl and pyridinyl groups to achieve a fluorescent response upon ion binding. This demonstrates the feasibility of incorporating the this compound scaffold into a larger probe architecture.
Affinity labels, which are reactive molecules that bind covalently to their biological targets, could also be designed from this scaffold. The reactive bromine atom could act as the "warhead" that forms a covalent bond with a nucleophilic residue in the target protein's active site, allowing for target identification and validation.
This compound as a Core Structure in Materials Science Research
The unique electronic and structural characteristics of this compound also make it a promising building block for advanced materials. The combination of an electron-deficient pyrazine ring and a coordinating pyridine ring suggests potential applications in organic electronics and polymer chemistry.
Organic Electronic Materials Derived from this compound
In the field of organic electronics, there is a constant search for new materials with tailored properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The pyrazine nucleus is known to be electron-deficient, which can be a desirable property for n-type semiconductor materials. The pyridinyl group can act as an electron-withdrawing or -donating group depending on its substitution and coordination environment.
The bromine atom on the pyrazine ring allows for the facile synthesis of larger conjugated systems through cross-coupling reactions. For example, coupling with various aromatic or heteroaromatic boronic acids could lead to the formation of extended π-conjugated molecules with interesting photophysical and electronic properties. The resulting materials could be investigated for their charge transport characteristics and their performance in electronic devices. While specific research on this compound in this area is limited, studies on pyrene-based materials for organic electronics have demonstrated the utility of bromo-functionalized aromatics in building complex, high-performance materials. uky.edu
Polymer Chemistry Utilizing this compound Monomers
The bifunctional nature of this compound, with its reactive bromine atom and polymerizable pyridine ring (via metal-catalyzed polymerization or as a coordinating ligand), makes it a potential monomer for the synthesis of novel polymers. Polymers containing pyrazine units in their backbone have been explored for applications such as fast-charge batteries.
The incorporation of the this compound unit into a polymer chain could impart specific properties to the resulting material. The pyrazine and pyridine units could influence the polymer's electronic properties, thermal stability, and morphology. The bromine atom could be retained as a reactive site for post-polymerization modification, allowing for the introduction of various functional groups to further tune the polymer's properties.
Mechanistic Studies of this compound Interactions with Biological Targets
Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for rational drug design. For this compound and its derivatives, mechanistic studies would focus on identifying their biological targets and elucidating the nature of their interactions.
Target Identification and Validation Using this compound Derivatives
As mentioned, a patent has identified this compound as a scaffold for SARM1 inhibitors. chiralen.com This provides a direct lead for further investigation. Target validation studies would involve confirming the on-target activity of these compounds in cellular and in vivo models of diseases where SARM1 is implicated.
For novel derivatives of this compound with unknown targets, various strategies can be employed for target identification. Affinity-based methods, such as affinity chromatography or activity-based protein profiling (ABPP), could be utilized. In these approaches, a derivative of the compound is functionalized with a tag (e.g., biotin (B1667282) or a clickable alkyne) to allow for the capture and identification of its binding partners from a cell lysate.
Computational methods, such as molecular docking and virtual screening, can also be used to predict potential biological targets. By docking the structure of this compound into the binding sites of known proteins, potential interactions can be identified and prioritized for experimental validation.
Elucidation of Molecular Pathways Modulated by this compound
While direct studies on the molecular pathways modulated by this compound are not extensively documented in publicly available research, the structural motifs present in the molecule allow for informed hypotheses regarding its potential biological targets. The pyrazine and pyridine rings are common pharmacophores found in a multitude of biologically active compounds, particularly kinase inhibitors.
The general structure of this compound makes it a candidate for kinase inhibition. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The nitrogen atoms in the pyrazine and pyridine rings can act as hydrogen bond acceptors, interacting with the hinge region of the ATP-binding pocket of kinases. The aromatic systems can participate in π-π stacking interactions with aromatic residues within the active site.
The bromine atom on the pyrazine ring serves as a key functional handle for synthetic modification through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org This allows for the systematic introduction of a wide array of substituents to explore the structure-activity relationship (SAR) and optimize the potency and selectivity for a particular kinase target. For instance, replacing the bromine with different aryl or heteroaryl groups can significantly impact the compound's interaction with the target protein.
Several pyrazine-containing compounds have been identified as potent inhibitors of various kinases. For example, derivatives of iucr.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyrazine have been shown to be dual inhibitors of c-Met and VEGFR-2 kinases. researchgate.net Similarly, other pyrazine derivatives have demonstrated inhibitory activity against kinases such as Jak1. researchgate.net The pyridin-4-yl group is also a common feature in kinase inhibitors, where it often contributes to target binding and can improve the physicochemical properties of the molecule, such as solubility. nih.govnih.gov
The potential of this compound as a scaffold for developing kinase inhibitors is further supported by the activity of structurally related compounds. The following table summarizes the reported activities of several pyrazine and pyridine-based compounds, illustrating the potential of this chemical space.
| Compound/Scaffold | Target/Activity | Reference |
| iucr.orgresearchgate.netmdpi.comTriazolo[4,3-a]pyrazine derivatives | Dual c-Met/VEGFR-2 kinase inhibitors with antiproliferative activity against various cancer cell lines. researchgate.net | researchgate.net |
| 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | Anticancer activity through inhibition of kinases like Jak1. researchgate.net | researchgate.net |
| Pyridine-based thiosemicarbazide (B42300) complexes | Antimicrobial activity against B. subtilis, S. aureus, E. coli, and P. aeruginosa. rsc.org | rsc.org |
| 2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide | Induces G2/M arrest in colorectal cancer cells by inhibiting the interaction of FBXW7 and c-Jun proteins. nih.gov | nih.gov |
Application of this compound in Supramolecular Chemistry and Self-Assembly Research
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The unique structural and electronic features of this compound make it an excellent building block for the construction of well-defined supramolecular assemblies.
The pyridin-4-yl group is a well-known coordinating ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring can coordinate to a wide variety of metal ions, leading to the formation of one-, two-, or three-dimensional networks. mdpi.compreprints.org The geometry and connectivity of these networks can be controlled by the choice of the metal ion and the stoichiometry of the reaction.
Furthermore, the pyrazine and pyridine rings are capable of forming hydrogen bonds and π-π stacking interactions, which are fundamental to the self-assembly of molecules in the solid state. iucr.org The nitrogen atoms in both rings can act as hydrogen bond acceptors, while C-H groups on the rings can act as weak hydrogen bond donors. The planar aromatic surfaces of the pyrazine and pyridine rings can engage in π-π stacking, leading to the formation of ordered columnar or layered structures.
The bromine atom adds another dimension to the supramolecular chemistry of this compound. It can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site, such as a nitrogen or oxygen atom. mdpi.com This interaction can be used as a directional tool to control the assembly of molecules in the crystal lattice.
The combination of metal coordination, hydrogen bonding, π-π stacking, and halogen bonding makes this compound a highly versatile tecton for crystal engineering. By carefully designing complementary molecules, it is possible to create co-crystals and molecular complexes with specific structures and properties. For instance, co-crystallization with molecules containing hydrogen bond donors, such as carboxylic acids, could lead to the formation of robust hydrogen-bonded networks. acs.org
The table below highlights the key structural features of this compound and their potential roles in supramolecular chemistry.
| Structural Feature | Potential Supramolecular Interactions |
| Pyridin-4-yl group | Metal coordination, Hydrogen bonding (acceptor), π-π stacking |
| Pyrazine ring | Hydrogen bonding (acceptor), π-π stacking |
| Bromine atom | Halogen bonding, can be substituted to introduce other functional groups |
Future Directions and Emerging Research Avenues for 2 Bromo 5 Pyridin 4 Yl Pyrazine
Unexplored Reactivity Patterns and Synthetic Challenges
While the Suzuki and other cross-coupling reactions at the bromine-substituted position are well-documented, a vast landscape of reactivity for 2-Bromo-5-(pyridin-4-YL)pyrazine remains to be explored. The nitrogen atoms of the pyrazine (B50134) and pyridine (B92270) rings offer sites for quaternization, oxidation, and coordination chemistry, which have not been systematically investigated.
Future synthetic endeavors could focus on:
Selective C-H Functionalization: Developing methodologies for the selective activation and functionalization of the C-H bonds on both the pyrazine and pyridine rings would open up new pathways to novel derivatives. This presents a significant challenge due to the presence of multiple, electronically distinct C-H bonds.
Multicomponent Reactions: Designing one-pot, multicomponent reactions involving this compound could lead to the efficient synthesis of complex molecular architectures, saving time and resources compared to traditional multi-step syntheses.
Photoredox Catalysis: Exploring the use of photoredox catalysis to initiate novel transformations of this compound could unlock previously inaccessible reaction pathways, such as radical-based functionalizations.
A significant synthetic challenge lies in achieving regioselectivity. The presence of multiple reactive sites can lead to a mixture of products, necessitating tedious purification steps. Overcoming this requires the development of highly specific catalysts and reaction conditions.
Advanced Catalytic Applications of Derived Systems
The nitrogen-containing heterocyclic core of this compound makes it an excellent scaffold for the design of novel ligands for catalysis. Metal complexes incorporating ligands derived from this compound could exhibit unique catalytic activities.
Potential catalytic applications include:
Asymmetric Catalysis: Chiral ligands derived from this compound could be employed in asymmetric catalysis to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry.
Tandem Catalysis: The distinct electronic environments of the pyridine and pyrazine rings could be exploited to design bifunctional ligands that can catalyze multiple transformations in a single pot, leading to more efficient synthetic processes.
Electrocatalysis and Photocatalysis: Systems incorporating this compound could be designed to act as electrocatalysts or photocatalysts for important reactions such as water splitting or CO2 reduction, contributing to the development of sustainable energy technologies.
Integration into Novel Functional Materials
The rigid, planar structure and the presence of multiple nitrogen atoms make this compound an attractive building block for the construction of novel functional materials.
Future research in this area could focus on:
Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using this compound or its derivatives as organic linkers could lead to the formation of new MOFs and coordination polymers with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Organic Light-Emitting Diodes (OLEDs): The π-conjugated system of this compound suggests its potential for use in the development of new organic electronic materials. By tuning its electronic properties through substitution, it could be incorporated into the emissive or charge-transport layers of OLEDs.
Sensors: Functionalizing the pyridine or pyrazine rings could lead to the development of chemosensors capable of selectively detecting metal ions or small molecules through changes in their optical or electronic properties.
Computational Predictions and Experimental Verification
Computational chemistry can play a pivotal role in guiding the future exploration of this compound. Density Functional Theory (DFT) and other computational methods can be used to predict its reactivity, electronic properties, and potential for various applications.
Key areas for computational investigation include:
Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of known and potential reactions, helping to optimize reaction conditions and predict the formation of byproducts.
Screening for Catalytic Activity: Virtual screening of metal complexes derived from this compound can identify promising candidates for specific catalytic applications, accelerating the discovery process.
Designing Materials with Desired Properties: Computational modeling can be used to design new functional materials based on the this compound scaffold with optimized electronic, optical, or porous properties before their synthesis.
These computational predictions must be followed by experimental verification to validate the theoretical models and to fully realize the potential of the designed molecules and materials.
Opportunities for Interdisciplinary Research
The diverse potential of this compound provides numerous opportunities for interdisciplinary collaboration.
Chemistry and Biology: Synthetic chemists can collaborate with biochemists and pharmacologists to design and synthesize novel derivatives with potential therapeutic applications.
Chemistry and Materials Science: Collaborations between synthetic chemists and materials scientists will be crucial for the development of new functional materials based on this scaffold.
Chemistry and Physics: The development of new electronic and optoelectronic materials will require close collaboration between chemists and physicists to characterize their properties and fabricate devices.
By fostering these interdisciplinary collaborations, the full potential of this compound as a versatile chemical building block can be unlocked, leading to significant advancements across various scientific fields.
Q & A
Basic Research Questions
Q. How can the synthesis of 2-Bromo-5-(pyridin-4-YL)pyrazine be optimized for high purity and yield?
- Methodology :
- Step 1 : Start with pyrazine derivatives functionalized at the 5-position (e.g., 5-(pyridin-4-YL)pyrazine).
- Step 2 : Perform bromination at the 2-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., anhydrous DMF, 0–5°C).
- Step 3 : Purify via column chromatography (silica gel, eluent: DCM/MeOH gradient) and verify purity using HPLC (≥98% as per analytical standards ).
- Step 4 : Confirm structure via / NMR and high-resolution mass spectrometry (HRMS).
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identify C-Br (600–800 cm) and pyridine/pyrazine ring vibrations (1500–1600 cm) .
- NMR : Use NMR to confirm substitution patterns (e.g., pyridyl protons at δ 8.5–9.0 ppm, pyrazine protons at δ 8.0–8.5 ppm). NMR detects bromine-induced deshielding at C2 .
- X-ray Crystallography : Resolve crystal structure using SHELX software for bond-length analysis (e.g., Br–C bond ~1.9 Å) .
Advanced Research Questions
Q. How does this compound function as a ligand in metal-organic frameworks (MOFs)?
- Methodology :
- Coordination Studies : React with Zn or Co in DMF/water under solvothermal conditions (80–120°C). Monitor coordination via UV-Vis (ligand-to-metal charge transfer bands) .
- Topological Analysis : Use single-crystal XRD to confirm 2D/3D frameworks. For example, pyridyl N atoms coordinate with metals, while bromine acts as a steric director .
- Gas Adsorption : Test CO uptake at 273 K; compare with non-brominated analogs to assess halogen impact on porosity .
Q. What strategies resolve contradictions in electronic properties reported for pyrazine-based coordination polymers?
- Methodology :
- Redox Activity : Perform cyclic voltammetry (CV) to evaluate ligand redox behavior. Bromine may stabilize radical intermediates, altering conductivity .
- Magnetic Studies : Use SQUID magnetometry to compare magnetic coupling in brominated vs. non-brominated systems. For example, Cr(III)-pyrazine systems show ferrimagnetic ordering (T ~55 K) .
- Theoretical Modeling : Apply DFT to assess bromine’s electron-withdrawing effects on frontier orbitals (e.g., lowered LUMO enhances charge transport) .
Q. How can computational methods predict the photophysical behavior of this compound?
- Methodology :
- TD-DFT Calculations : Model excited states (e.g., S→S) with solvent corrections (PCM for DCM). Compare computed λ with experimental phosphorescence (e.g., 3800 Å in pyrazine/Ag systems) .
- Charge Embedding : Use point-charge models to simulate crystal environments. For example, pyrazine’s phosphorescence lifetime (τ) varies with proximity to metal surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
